ethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate
Overview
Description
“Ethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate” is a complex organic compound. It contains a benzylic position, which is a carbon atom adjacent to a benzene ring . The compound also includes a sulfonyl group (-SO2-) and an amino group (-NH2), both of which are attached to the benzene ring . The ethyl benzoate part of the molecule is an ester, which can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids .
Synthesis Analysis
The synthesis of this compound likely involves several steps, including electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The reaction could also involve reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The aromatic ring provides stability to the molecule, while the sulfonyl and amino groups contribute to its reactivity . The ethyl benzoate part of the molecule is an ester, which has unique properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be diverse due to the presence of several reactive groups. Electrophilic aromatic substitution is a key reaction type for this compound . Other possible reactions include those at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Mechanism of Action
The mechanism of action for the reactions involving this compound likely involves several steps. For example, in electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and forming a substitution product .
Properties
IUPAC Name |
ethyl 2-[(4-methylsulfanylphenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-21-16(18)14-6-4-5-7-15(14)17-23(19,20)13-10-8-12(22-2)9-11-13/h4-11,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFRIZQWCOUTNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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